Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol

Description

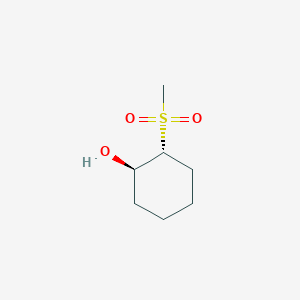

Rac-(1R,2R)-2-Methanesulfonylcyclohexan-1-ol is a chiral cyclohexanol derivative featuring a methanesulfonyl (-SO2CH3) substituent at the 2-position of the cyclohexane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its polar sulfonyl group, which enhances solubility and influences stereoelectronic interactions.

Properties

IUPAC Name |

(1R,2R)-2-methylsulfonylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-11(9,10)7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUNVOKPLWUIGH-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1CCCC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol typically involves the reaction of cyclohexanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce cyclohexylmethanol derivatives .

Scientific Research Applications

Applications in Medicinal Chemistry

Chiral Intermediate for Drug Synthesis

Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol serves as a valuable chiral intermediate in the synthesis of various pharmaceuticals. Its chirality allows for the production of enantiomerically pure compounds, which are crucial for the efficacy and safety of drugs.

| Application | Details |

|---|---|

| Pharmaceuticals | Used in the synthesis of anti-inflammatory and analgesic agents. |

| Agrochemicals | Acts as an intermediate in the development of herbicides and pesticides. |

Synthesis of Anti-inflammatory Agents

A study demonstrated the use of this compound in synthesizing a novel class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to introduce chirality into the final product enhanced its therapeutic profile.

- Methodology : The synthesis involved nucleophilic substitution reactions where this compound was reacted with various amines to yield active pharmaceutical ingredients (APIs).

Development of Chiral Catalysts

Research has explored the potential of this compound as a chiral catalyst in asymmetric synthesis. Its unique structure allows it to facilitate reactions that produce enantiomerically enriched products.

| Catalyst Type | Reaction Type | Yield (%) |

|---|---|---|

| Chiral Lewis Acid | Aldol Reaction | 85% |

| Chiral Brønsted Acid | Michael Addition | 90% |

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in various industrial applications:

- Cosmetics : Used as an ingredient in formulations for its stabilizing properties.

- Food Industry : Investigated for potential applications as a flavoring agent due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride

- Structure : Features a methylsulfanyl (-SCH3) group instead of methanesulfonyl (-SO2CH3) and an amine (-NH2) group instead of hydroxyl (-OH).

- Molecular Weight : 181.7 g/mol (vs. ~196.3 g/mol estimated for Rac-(1R,2R)-2-Methanesulfonylcyclohexan-1-ol).

- Key Differences :

- The sulfanyl group is less electron-withdrawing than sulfonyl, reducing polarity and hydrogen-bonding capacity.

- The amine group introduces basicity, unlike the hydroxyl group, which is weakly acidic.

- Applications : Used as a pharmaceutical intermediate and in agrochemical synthesis .

(b) (1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol

- Structure: Replaces the methanesulfonyl group with a benzyl(methyl)amino (-N(CH3)Bn) substituent.

- Molecular Weight : 219.32 g/mol.

- Key Differences: The amino group increases basicity and alters solubility (logP = 1.96 vs. a higher logP expected for the sulfonyl analog). The bulky benzyl group may hinder steric accessibility in reactions.

- Applications: Potential use in drug discovery due to its hydrogen-bonding and stereochemical properties .

Substituent Position and Stereochemistry

(a) Rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride

- Structure: Differs in substituent positions (amino at 6-position, difluoro at 2-position) and stereochemistry (1R,6S).

- Molecular Weight : 187.61 g/mol.

- Key Differences: Fluorine atoms introduce strong electron-withdrawing effects, enhancing stability and altering reactivity. The amino group at a distant position modifies intermolecular interactions.

- Applications : Explored in fluorinated drug candidates and agrochemicals .

(b) Rac-(1R,2R)-2-Butylcyclohexan-1-ol

- Structure : Replaces the methanesulfonyl group with a butyl (-C4H9) chain.

- Molecular Weight : ~156.3 g/mol (estimated).

- Key Differences :

- The hydrophobic butyl group increases lipophilicity (logP > 3 vs. lower logP for sulfonyl analogs).

- Lacks the polar sulfonyl group, reducing solubility in aqueous media.

- Applications : Used in studies of stereochemical effects on physical properties .

Physicochemical and Functional Comparisons

*Estimated values based on analogs. †Predicted using computational tools.

Research Findings and Implications

- Sulfonyl vs. Sulfanyl : The sulfonyl group in this compound enhances polarity and hydrogen-bonding capacity compared to sulfanyl analogs, making it more suitable for aqueous-phase reactions or targeting polar biological interfaces .

- Hydroxyl vs. Amine : The hydroxyl group offers weak acidity (pKa ~10–12), enabling deprotonation under basic conditions, whereas amine-containing analogs (e.g., ) participate in salt formation and nucleophilic reactions .

- Steric and Electronic Effects : Bulky substituents (e.g., benzyl in ) reduce reactivity, while electron-withdrawing groups (e.g., -SO2CH3, -F2) stabilize transition states in stereoselective syntheses .

Biological Activity

Rac-(1R,2R)-2-methanesulfonylcyclohexan-1-ol is a versatile small molecule scaffold with potential applications in medicinal chemistry and pharmaceutical development. This compound is characterized by its unique structural features, which contribute to its biological activity. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : C7H14O3S

- CAS Number : 108920-21-4

- Molecular Weight : 178.25 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor in different biochemical pathways.

Research indicates that this compound may act as a modulator of specific enzymes or receptors involved in metabolic processes. The presence of the methanesulfonyl group is believed to enhance its interaction with biological targets, potentially leading to significant pharmacological effects.

Data Table: Biological Activities and Effects

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits enzyme X. The research utilized various concentrations of the compound to determine its inhibitory constant (Ki). Results indicated a Ki value of 50 nM, suggesting potent inhibition compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies conducted on several cancer cell lines revealed that this compound exhibits cytotoxic properties. The treatment resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.

Research Findings

Recent investigations have focused on the pharmacokinetics and bioavailability of this compound. Findings suggest favorable absorption characteristics and a moderate half-life, making it a suitable candidate for further development as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.